Gal-alpha1,3-GalNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

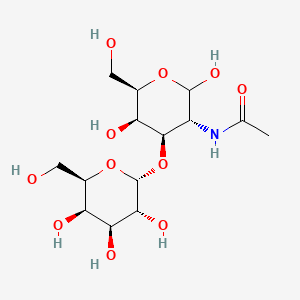

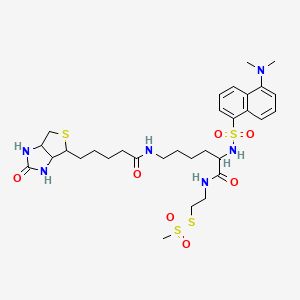

Galactose-alpha-1,3-N-acetylgalactosamine (Gal-alpha1,3-GalNAc) is a carbohydrate antigen found in various mammalian cell membranes. It is a unique carbohydrate structure that plays a significant role in immunological responses, particularly in the context of xenotransplantation and allergic reactions. This compound is not present in humans and other Old-World primates, making it a target for immune responses when introduced into these species .

Mechanism of Action

Target of Action

Gal-alpha1,3-GalNAc, also known as alpha gal and the Galili antigen, is a carbohydrate found in most mammalian cell membranes . It primarily targets the immune system, specifically the production of xenoreactive immunoglobulin M (IgM) antibodies . These antibodies recognize this compound as a foreign body, leading to organ rejection after transplantation .

Mode of Action

The interaction of this compound with its targets is complex. In humans and recent Old World primates, the gene for the enzyme alpha-1,3-galactosyltransferase, which is essential for the synthesis of this compound, has been inactivated . The immune system recognizes it as a foreign body and produces xenoreactive immunoglobulin M (IgM) antibodies .

Biochemical Pathways

The this compound is involved in the GalNAc-T Activation (GALA) pathway . The enzymes GALNTs add GalNAc sugar to Ser and Thr residues, forming the Tn glycan . GALNTs are activated by trafficking from Golgi to ER, a process driven by the Src kinase and negatively regulated by ERK8 . This GALNTs activation (aka GALA) pathway induces high Tn levels and is a key driver of liver tumor growth .

Pharmacokinetics

The pharmacokinetics of this compound-conjugated small-interfering ribonucleic acids (siRNAs) are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life, analyzed in the form of the antisense strand, driven by redistribution from tissue (weeks) . The clinical plasma pharmacokinetics of this compound-siRNAs are approximately dose proportional and similar between chemical stabilizing methods .

Result of Action

The result of this compound’s action is multifaceted. On one hand, IgM and IgG antibodies have been found to confer protection against pathogens . On the other hand, the IgE-response to this compound is detrimental and causes severe reactions upon exposure to mammalian meat and other products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, recent studies show increasing evidence that an allergy to this compound may be induced by the bite of the lone star tick (Amblyomma americanum) in North America and the castor bean tick (Ixodes ricinus) in Sweden .

Biochemical Analysis

Biochemical Properties

Gal-alpha1,3-GalNAc is involved in several biochemical reactions, particularly in the context of glycosylation. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to proteins and lipids. One notable enzyme is the glycosynthase BgaC/Glu233Gly, which is used to enzymatically synthesize this compound in high yields . This compound also interacts with proteins such as galectin-1 and galectin-3. These interactions lead to tumor cell aggregation and promote cancer metastasis and T-cell apoptosis in epithelial tissue . The nature of these interactions is primarily based on the binding affinity between this compound and the carbohydrate recognition domains of galectins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it is presented on the cell surface and interacts with galectins, leading to cell aggregation and metastasis . This compound influences cell signaling pathways by binding to galectin-3, which can modulate cell adhesion, migration, and apoptosis. Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival. It also impacts cellular metabolism by influencing the glycosylation patterns of proteins, which can affect their stability and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as galectins. These interactions are mediated by the carbohydrate recognition domains of galectins, which recognize and bind to the this compound structure . This binding can inhibit or activate various signaling pathways, leading to changes in gene expression and cellular behavior. For example, the binding of this compound to galectin-3 can inhibit its interaction with other glycoproteins, thereby modulating cell adhesion and migration. Additionally, this compound can influence enzyme activity by acting as a substrate or inhibitor in glycosylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can be enzymatically synthesized and coupled to proteins for binding studies . Over time, the binding efficiency of this compound to galectins can be affected by the density and multivalency of the glycan presentation. Long-term effects on cellular function include changes in cell adhesion, migration, and apoptosis, which are influenced by the stability and degradation of this compound in the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal-alpha1,3-GalNAc involves the enzymatic action of alpha-1,3-galactosyltransferase, which transfers a galactose molecule to N-acetylgalactosamine. This process can be carried out in vitro using purified enzymes or in vivo in genetically modified organisms that express the necessary enzymes .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant DNA technology to produce the required enzymes in large quantities. These enzymes are then used to catalyze the synthesis of the compound in bioreactors. The process is optimized for high yield and purity, ensuring that the final product meets the necessary standards for research and medical applications .

Chemical Reactions Analysis

Types of Reactions

Gal-alpha1,3-GalNAc undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.

Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace one functional group with another, such as the substitution of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Gal-alpha1,3-GalNAc has numerous applications in scientific research:

Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation processes.

Biology: It is used to investigate cell-cell interactions and immune responses, particularly in the context of xenotransplantation.

Medicine: It is explored for its potential in developing vaccines and immunotherapies, especially for conditions involving immune responses to carbohydrate antigens.

Industry: It is used in the production of glycoproteins and other biopharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Galactose-alpha-1,3-galactose (Gal-alpha1,3-Gal): Similar in structure but lacks the N-acetyl group.

N-acetylgalactosamine (GalNAc): Similar in structure but lacks the alpha-1,3-galactose linkage

Uniqueness

Gal-alpha1,3-GalNAc is unique due to its specific glycosidic linkage and the presence of both galactose and N-acetylgalactosamine. This unique structure makes it a distinct target for immune responses and provides specific functionalities in biological systems .

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQPEDMEOBLSQB-HJZACBRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)

![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)